Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate is a synthetic organic compound that belongs to the class of indolizine derivatives. Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indolizine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring, with an ethyl ester group and a 4-chlorophenyl substituent.
Preparation Methods
The synthesis of Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indolizine intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The indolizine core is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate can be compared with other indolizine derivatives, such as:
Ethyl 2-phenyl-1-indolizinecarboxylate: Lacks the chlorine substituent, which may result in different biological activities and binding affinities.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity.
2-(4-Chlorophenyl)-1-indolizinecarboxylic acid: The carboxylic acid form, which may have different pharmacokinetic properties compared to the ester form.
The presence of the 4-chlorophenyl group and the ethyl ester group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUXMLKUZFNAQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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